molecular formula C18H17N5 B2998070 N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine CAS No. 948007-87-2

N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine

Cat. No.: B2998070
CAS No.: 948007-87-2
M. Wt: 303.369
InChI Key: MUZLJUFEIQJTBS-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a secondary amine featuring an indole moiety substituted at the 4-position and a phenyl group bearing a 1,2,4-triazole-methyl substituent. Its molecular formula is C₁₈H₁₇N₅ (molecular weight: 303.37 g/mol), as confirmed by ChemSpider and supplier data . The compound’s structure combines aromatic indole and triazole systems, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-2-15(17-8-9-20-18(17)3-1)10-21-16-6-4-14(5-7-16)11-23-13-19-12-22-23/h1-9,12-13,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLJUFEIQJTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a compound that combines indole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic effects based on various research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₄
  • Molecular Weight: 306.37 g/mol

Antimicrobial Activity

Research has shown that derivatives of triazole compounds often exhibit significant antimicrobial properties. In a study examining various triazole derivatives, it was found that certain compounds displayed variable growth inhibition against both gram-positive and gram-negative bacterial strains. However, none showed antifungal activity against yeast-like fungi .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

Compound NameGram-positive ActivityGram-negative ActivityAntifungal Activity
Compound AModerateStrongNone
Compound BWeakModerateNone
Compound CStrongWeakNone

Anticancer Activity

The indole and triazole structures are also associated with anticancer properties. A study indicated that compounds containing indole and triazole moieties can act as potent antiproliferative agents. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values reported at 52 nM and 74 nM respectively .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inducing G2/M phase cell cycle arrest.
  • Triggering apoptosis in cancer cells.
  • Inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Case Study 1: A compound structurally similar to this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results showed significant apoptotic activity confirmed by immunofluorescence staining that indicated tubulin targeting .
  • Case Study 2: Another study evaluated the anticancer potential against prostate cancer (PC3) and skin cancer (A375) cell lines. The tested compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Analog: Positional Isomer (Indol-5-ylmethyl Derivative)

A closely related analog, N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine (MFCD09972012), differs only in the indole substitution position (5-yl vs. 4-yl) .

  • Key Differences :
    • Indole Position : The 4-indolyl group may alter π-π stacking interactions in biological targets compared to the 5-indolyl isomer.
    • Synthetic Accessibility : Both isomers likely share similar synthetic routes (e.g., reductive amination), but regioselectivity during indole functionalization could affect yields.
    • Bioactivity : While neither compound’s activity is detailed, indole positioning influences binding in kinase and antimicrobial targets .

Piperidin-4-amine Derivatives (p97 ATPase Inhibitors)

Compounds like 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine () feature a piperidine core and triazole-ethylamine side chain .

  • Structural Contrasts :
    • Core Structure : Piperidine vs. benzene backbone in the target compound.
    • Triazole Substituent : A 1-methyltriazole-ethyl group vs. a triazole-methylphenyl group.
    • Biological Relevance : These derivatives inhibit AAA ATPase p97, suggesting the triazole-indole motif may enhance target engagement. The target compound’s lack of a piperidine ring could reduce steric hindrance in binding pockets.

Triazolyl Phenylthiazole Anti-inflammatory Agents

Compounds such as 4-(4-methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () replace the indole with a thiazole ring .

  • Functional Comparison :
    • Heterocyclic Core : Thiazole’s electron-rich nature may enhance anti-inflammatory activity via COX-2 inhibition, whereas indole’s hydrophobicity could improve membrane permeability.
    • Triazole Role : Both compounds utilize triazoles for hydrogen bonding, but the target’s 1,2,4-triazole (vs. 1,2,3-triazole) may offer distinct tautomeric properties affecting solubility and binding.

Antimicrobial Triazole Derivatives

N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide () demonstrates strong antifungal activity (85% inhibition against Botrytis cinerea) .

  • Activity Insights: Sulfonamide vs. The target’s indole may prioritize hydrophobic interactions. Triazole Positioning: Both compounds use 1,2,4-triazole, but the target’s triazole is methyl-linked, possibly reducing steric hindrance compared to phenyl-linked analogs.

Antifungal Agent PC945

PC945, a triazole-based inhaled antifungal, contains a difluorophenyl-oxolane-triazole structure () .

  • Pharmacophore Comparison: Triazole Function: PC945’s triazole inhibits fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme. The target compound’s triazole could share this mechanism but lacks the difluorophenyl group critical for PC945’s potency. Bioavailability: PC945 is optimized for pulmonary delivery; the target’s indole may limit inhalation efficacy due to higher lipophilicity.

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